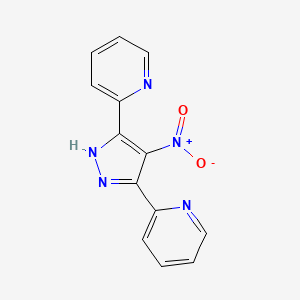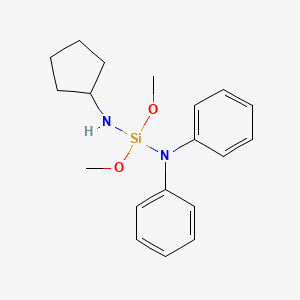
N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is a unique organosilicon compound characterized by its cyclopentyl and diphenyl groups attached to a silanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine typically involves the reaction of cyclopentylamine with diphenylsilane dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Cyclopentylamine+Diphenylsilane dichloride→N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethoxy-N,N-dimethylethylamine
- 1,1-Diethoxy-N,N-dimethylethanamine
Uniqueness
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is unique due to its specific combination of cyclopentyl and diphenyl groups attached to a silanediamine core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
923560-79-6 |
|---|---|
Molecular Formula |
C19H26N2O2Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[(cyclopentylamino)-dimethoxysilyl]-N-phenylaniline |
InChI |
InChI=1S/C19H26N2O2Si/c1-22-24(23-2,20-17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19/h3-8,13-17,20H,9-12H2,1-2H3 |
InChI Key |
PSNJRPIWVUAJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](NC1CCCC1)(N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


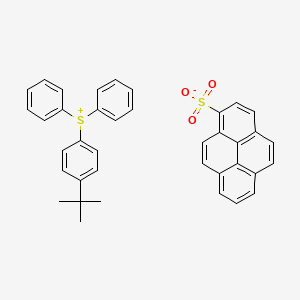
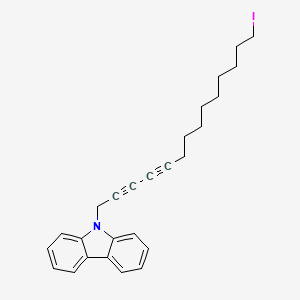
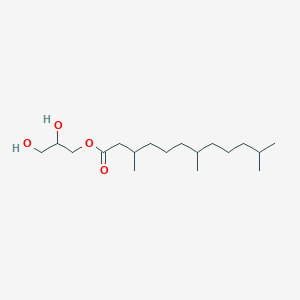
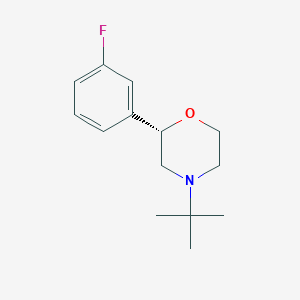
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
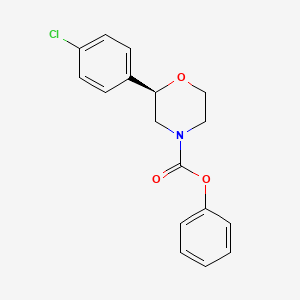
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

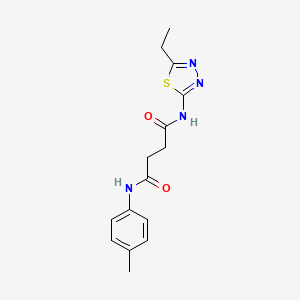

![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
